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This technical guide provides a comprehensive overview of the thermodynamic properties of
the copper-molybdenum (Cu-Mo) system. Due to the high melting points and immiscibility of
copper and molybdenum, direct experimental measurement of their thermodynamic properties
is challenging. Consequently, much of the available data is derived from thermodynamic
assessments using the CALPHAD (Calculation of Phase Diagrams) method, which relies on a
combination of limited experimental data and theoretical models. This guide synthesizes the
available information, presenting both assessed data and detailed descriptions of the
experimental methodologies used for such high-temperature alloy systems.

Cu-Mo Phase Diagram and Invariant Reactions

The Cu-Mo system is characterized by very limited mutual solid solubility and a large miscibility
gap in the liquid phase. The assessed phase diagram is primarily based on thermodynamic
calculations due to a scarcity of experimental data.[1] Early studies indicated that copper and
molybdenum are insoluble in each other in both liquid and solid states.[1] Later investigations
reported a small solubility of copper in molybdenum at high temperatures.[1]

The essential features of the assessed Cu-Mo equilibrium diagram include very limited terminal
solid solutions, a eutectic reaction, and a monotectic reaction.[1]
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Table 1: Invariant Reactions in the Cu-Mo System

Composition (at.% Phases in

Reaction Temperature (°C) .
Mo) Equilibrium
Eutectic 1083.4 0.08 Liquid < (Cu) + (Mo)
] Liquid2 < Liquid. +
Monotectic 2515 98.4

(Mo)

Data sourced from Subramanian and Laughlin (1990).[1]

Schematic Cu-Mo Phase Diagram
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Caption: A schematic representation of the Copper-Molybdenum phase diagram.

Thermodynamic Data

The thermodynamic properties of the Cu-Mo system have been modeled using the CALPHAD
approach. The integral molar excess Gibbs energies for the liquid and solid solutions are key
parameters in these models.[1] From these, other thermodynamic quantities such as enthalpy
and activity can be derived.

Gibbs Free Energy of Mixing

The integral molar excess Gibbs energy functions for the liquid (L) and solid (bcc and fcc)
phases are given by the following equations:

e Gex(L) = xCu(l - xCu)(55770 + 2494(1 - xCu)) J/mol
o Gex(fcc) = 83144 * xMo(1 - xMo) J/mol
e Gex(bcc) = 82818 * xMo(1 - xMo) J/mol

Where xCu and xMo are the mole fractions of copper and molybdenum, respectively.

Enthalpy of Mixing

The enthalpy of mixing (AHmIX) is a measure of the heat absorbed or released upon the
formation of an alloy from its pure components. For the Cu-Mo system, the enthalpy of mixing
is positive, indicating an endothermic process and a tendency for the components to remain
separate, which is consistent with the observed immiscibility.

Table 2: Calculated Integral Molar Enthalpy of Mixing for Liquid Cu-Mo Alloys at 1550°C
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Mole Fraction Mo (xMo) Enthalpy of Mixing (kJ/mol)
0.1 6.1

0.2 11.2

0.3 15.3

0.4 18.4

0.5 20.5

0.6 21.6

0.7 21.7

0.8 20.8

0.9 18.9

Values calculated based on the Gibbs energy functions from Subramanian and Laughlin
(1990).[1]

Thermodynamic Activity

The thermodynamic activity of a component in an alloy represents its effective concentration
and is a measure of its deviation from ideal behavior. In the Cu-Mo system, the activities of
both components show strong positive deviations from Raoult's law, further confirming the
repulsive interaction between copper and molybdenum atoms.

Table 3: Calculated Thermodynamic Activities of Cu and Mo in Liquid Alloys at 1550°C
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Mole Fraction Mo (xMo) Activity of Cu (aCu) Activity of Mo (aMo)
0.1 0.98 0.88
0.2 0.93 0.95
0.3 0.86 0.98
0.4 0.77 0.99
0.5 0.67 1.00
0.6 0.56 1.00
0.7 0.44 1.00
0.8 0.32 1.00
0.9 0.18 1.00

Values calculated based on the Gibbs energy functions from Subramanian and Laughlin
(1990).[1]

Experimental Protocols

While specific experimental data for the Cu-Mo system is scarce, the following sections
describe the standard methodologies that would be employed to determine the thermodynamic
properties of such a high-temperature, refractory alloy system.

High-Temperature Calorimetry for Enthalpy of Mixing

High-temperature calorimetry is used to directly measure the heat effects associated with alloy
formation. For refractory systems like Cu-Mo, a high-temperature drop calorimeter or a Calvet-
type calorimeter would be suitable.

Methodology:

o Sample Preparation: High-purity copper and molybdenum are prepared in the desired molar
ratios.
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o Calorimeter Setup: A high-temperature calorimeter, capable of reaching temperatures above
the melting point of copper, is used. The calorimeter is typically operated under an inert
atmosphere (e.g., purified argon) to prevent oxidation.

o Measurement Procedure (Drop Calorimetry):

o A sample of one component (e.g., molybdenum) at a known temperature (often room
temperature) is dropped into a crucible containing the other component (e.g., liquid
copper) held at a constant high temperature within the calorimeter.

o The heat absorbed or released during the dissolution and mixing of the dropped sample is
measured by monitoring the temperature change of the liquid bath.

o The partial enthalpy of mixing is determined from the measured heat effect and the
amount of the dropped substance.

o The integral enthalpy of mixing is obtained by integrating the partial enthalpies over the
entire composition range.

o Data Analysis: The raw data is corrected for heat losses and the heat capacity of the
components to obtain the enthalpy of mixing as a function of compaosition.
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Workflow for High-Temperature Calorimetry
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Caption: A simplified workflow for determining the enthalpy of mixing using high-temperature
calorimetry.
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Electromotive Force (EMF) Method for Thermodynamic
Activity

The EMF method is a powerful technique for determining the thermodynamic activity of a
component in an alloy. It involves measuring the potential difference of an electrochemical cell
where the alloy is one of the electrodes.

Methodology:

o Electrochemical Cell Construction: A galvanic cell is constructed, typically with the following
configuration: Mo | Molten Salt Electrolyte with Mo ions | Cu-Mo Alloy

o Electrolyte Selection: A suitable molten salt electrolyte that is stable at high temperatures
and in which molybdenum has a well-defined ionic state is chosen.

e Measurement Procedure:

o The cell is assembled in a furnace and heated to the desired temperature under an inert
atmosphere.

o The potential difference (EMF) between the pure molybdenum electrode and the Cu-Mo
alloy electrode is measured using a high-impedance voltmeter.

o Data Analysis: The activity of molybdenum (aMo) in the alloy is calculated from the
measured EMF (E) using the Nernst equation: E = - (RT / nF) * In(aMo) where R is the gas
constant, T is the absolute temperature, n is the number of electrons transferred in the cell
reaction, and F is the Faraday constant. The activity of copper can then be determined using
the Gibbs-Duhem equation.

Knudsen Effusion Mass Spectrometry (KEMS) for Vapor
Pressure and Activity

KEMS is used to determine the vapor pressure of components over an alloy at high
temperatures, from which their thermodynamic activities can be calculated. This method is
particularly suitable for systems with low vapor pressures.

Methodology:
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o Sample Preparation: A Cu-Mo alloy of known composition is placed in a Knudsen cell, which
is a small, inert container with a tiny orifice.

o Experimental Setup: The Knudsen cell is heated in a high-vacuum chamber. The atoms or
molecules effusing from the orifice form a molecular beam that is directed into the ion source
of a mass spectrometer.

o Measurement Procedure:
o The mass spectrometer is used to identify and quantify the species in the effusing vapor.
o The ion intensities of copper and molybdenum are measured as a function of temperature.

o Data Analysis: The partial pressures of the components are related to their measured ion
intensities. The activity of a component (e.g., copper) is then calculated as the ratio of its
partial pressure over the alloy to the vapor pressure of the pure component at the same
temperature: aCu = PCu / P°Cu

Logical Workflow for Thermodynamic Assessment

The thermodynamic properties of systems like Cu-Mo are often determined through a
combination of experimental measurements and theoretical modeling, as outlined in the
CALPHAD methodology.
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Logical Workflow for Thermodynamic Assessment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b14286079#thermodynamic-properties-of-copper-
molybdenum-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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